1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one
Description
Properties
CAS No. |
917890-65-4 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
1-chloro-4,7,8,9,10,11-hexahydropyrido[2,3-c]carbazol-3-one |
InChI |
InChI=1S/C15H13ClN2O/c16-9-7-13(19)18-12-6-5-11-14(15(9)12)8-3-1-2-4-10(8)17-11/h5-7,17H,1-4H2,(H,18,19) |
InChI Key |
NLHDWBLJUGVDME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC4=C3C(=CC(=O)N4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may proceed through a series of steps involving halogenation, cyclization, and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
The following analysis compares 1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one with structurally related compounds, focusing on synthetic strategies , physicochemical properties , and biological activities .
Key Observations :
- Substituent Effects : The chlorine atom in the target compound may increase lipophilicity (logP) and modulate electronic density, contrasting with ambocarb’s unsubstituted structure, which prioritizes kinase inhibition .
Physicochemical and Spectroscopic Properties
Key Observations :
- Melting Points: Chlorinated carbazoles (e.g., target compound) exhibit higher melting points than non-halogenated heterocycles, likely due to enhanced intermolecular interactions .
- NMR Trends : Downfield shifts in triazolo-pyrimidines (e.g., compound 9) correlate with electron-withdrawing substituents, a pattern analogous to the chlorine-induced deshielding in the target compound .
Key Observations :
- Target Selectivity : The chlorine substituent in the target compound may redirect activity toward MT3/QR2 receptors, whereas ambocarb’s unsubstituted scaffold prioritizes DYRK1A inhibition .
- Ring Saturation : Hexahydro carbazolones exhibit reduced off-target effects compared to fully aromatic carbazoles (e.g., harmine), balancing potency and selectivity .
Biological Activity
1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure
The compound's chemical structure is characterized by a pyrido[2,3-c]carbazole framework with a chlorine substituent. This structural configuration is essential for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of pyrido[2,3-c]carbazole compounds. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects. A study involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain halogenated derivatives showed enhanced cytotoxicity and potential synergistic effects when combined with standard chemotherapy agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal and Antibacterial Studies : Research indicates that derivatives of pyrido[2,3-c]carbazole demonstrate notable antifungal and antibacterial activities. For example, certain synthesized pyrazole carboxamides exhibited significant antifungal effects against pathogenic fungi .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant activity that could contribute to their protective effects against oxidative stress in cells.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Synergistic Effects in Cancer Treatment : A study highlighted the enhanced efficacy of combining pyrido[2,3-c]carbazole derivatives with traditional chemotherapeutics in resistant breast cancer models. This suggests potential for developing combination therapies that improve treatment outcomes while minimizing side effects .
- Antimicrobial Efficacy : Another investigation focused on the synthesis and evaluation of various derivatives against both bacterial and fungal strains. The results indicated that certain modifications to the chemical structure significantly increased antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
